molecular formula C13H18N2O2 B1453882 (s)-Benzyl 2-methylpiperazine-1-carboxylate CAS No. 923565-98-4

(s)-Benzyl 2-methylpiperazine-1-carboxylate

Cat. No. B1453882
M. Wt: 234.29 g/mol
InChI Key: KKBYAYOFCRJQQT-NSHDSACASA-N
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Description

Molecular Structure Analysis

The InChI code for “(s)-Benzyl 2-methylpiperazine-1-carboxylate” is 1S/C13H18N2O2.ClH/c1-11-9-14-7-8-15 (11)13 (16)17-10-12-5-3-2-4-6-12;/h2-6,11,14H,7-10H2,1H3;1H/t11-;/m0./s1 .


Physical And Chemical Properties Analysis

“(s)-Benzyl 2-methylpiperazine-1-carboxylate” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of New Amides

E. Koroleva and colleagues (2011) developed new carboxylic acid amides containing an N-methylpiperazine fragment. This research is pivotal in synthesizing antileukemic agents like imatinib, showcasing the compound's role in creating therapeutic agents (Koroleva et al., 2011).

Hydrogen-Bonding Supramolecular Architectures

Lei Wang and team (2011) explored the cocrystallization of N-donor type compounds, including N-methylpiperazine, with 5-sulfosalicylic acid. This study highlights the compound's utility in crystal engineering and designing supramolecular architectures, which are crucial for material science and nanotechnology (Wang et al., 2011).

Key Precursor Toward Imatinib Synthesis

A practical synthesis approach for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid by E. Koroleva and team (2012) demonstrates the compound's significance as a precursor in synthesizing imatinib, a critical therapeutic agent for certain cancers (Koroleva et al., 2012).

Benzoyl Cation as a Hydride Acceptor

Research by Y. Chai and colleagues (2017) on the fragmentation of protonated benzoylamines, including 1-benzoyl-4-methylpiperazine, sheds light on novel fragmentation pathways in mass spectrometry. This study contributes to the understanding of chemical structures and reaction mechanisms, beneficial in analytical chemistry (Chai et al., 2017).

Fluorescent Sensors for Cu2+

Zheng Liu and associates (2014) developed fluorescent sensors based on benzimidazo derivatives of the compound for detecting Cu2+. This application is significant in environmental monitoring and pharmaceutical analysis, demonstrating the compound's versatility in sensor technology (Liu et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

benzyl (2S)-2-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-11-9-14-7-8-15(11)13(16)17-10-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBYAYOFCRJQQT-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654182
Record name Benzyl (2S)-2-methylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-Benzyl 2-methylpiperazine-1-carboxylate

CAS RN

923565-98-4
Record name Benzyl (2S)-2-methylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 923565-98-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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